molecular formula C24H20BrN3OS2 B11535525 2-({6-[(E)-[(4-Bromophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide

2-({6-[(E)-[(4-Bromophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide

Cat. No.: B11535525
M. Wt: 510.5 g/mol
InChI Key: IDLIBNNSFJZPPT-UHFFFAOYSA-N
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Description

2-({6-[(E)-[(4-Bromophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide is a complex organic compound that features a benzothiazole core, a bromophenyl group, and a phenylethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(E)-[(4-Bromophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a condensation reaction with 4-bromobenzaldehyde.

    Attachment of the Phenylethyl Acetamide Moiety: The final step involves the reaction of the intermediate with 2-phenylethylamine and acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the imine bond, converting it to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is the corresponding amine.

    Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

2-({6-[(E)-[(4-Bromophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The compound may interfere with cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-({6-[(E)-[(4-Bromophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H20BrN3OS2

Molecular Weight

510.5 g/mol

IUPAC Name

2-[[6-[(4-bromophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C24H20BrN3OS2/c25-19-8-6-18(7-9-19)15-27-20-10-11-21-22(14-20)31-24(28-21)30-16-23(29)26-13-12-17-4-2-1-3-5-17/h1-11,14-15H,12-13,16H2,(H,26,29)

InChI Key

IDLIBNNSFJZPPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(C=C4)Br

Origin of Product

United States

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